molecular formula C23H21FN2O6S B2986455 2-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 1031970-18-9

2-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2986455
CAS No.: 1031970-18-9
M. Wt: 472.49
InChI Key: NXSMFCBZCVNNLA-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both methoxy and fluoro substituents, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions

    Formation of Benzothiadiazine Core: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiadiazine ring.

    Substitution Reactions: The dimethoxyphenyl and fluoro-methoxybenzyl groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the 1,1-dioxide functionality, typically using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its biological activity has been explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound’s potential as a drug candidate has been investigated, particularly for its ability to interact with specific molecular targets and pathways.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
  • 4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
  • 2-(3,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both methoxy and fluoro groups enhances its reactivity and potential interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O6S/c1-30-19-10-8-15(12-17(19)24)14-25-18-6-4-5-7-22(18)33(28,29)26(23(25)27)16-9-11-20(31-2)21(13-16)32-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSMFCBZCVNNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)OC)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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